REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[CH:10]=[C:9]3[O:12][CH2:13][O:14][C:8]3=[CH:7][C:6]=2[N:5]=[CH:4][N:3]=1.[OH:15][C:16]1[CH:17]=[C:18]2[C:22](=[N:23][CH:24]=1)[NH:21][CH:20]=[CH:19]2.C(=O)([O-])[O-].[K+].[K+]>CC(N(C)C)=O>[NH:21]1[C:22]2[C:18](=[CH:17][C:16]([O:15][C:2]3[C:11]4[C:6](=[CH:7][C:8]5[O:14][CH2:13][O:12][C:9]=5[CH:10]=4)[N:5]=[CH:4][N:3]=3)=[CH:24][N:23]=2)[CH:19]=[CH:20]1 |f:2.3.4|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC=2C=C3C(=CC12)OCO3
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
71 mg
|
Type
|
reactant
|
Smiles
|
OC=1C=C2C=CNC2=NC1
|
Name
|
|
Quantity
|
73 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with methylene chloride/methanol (91/9)
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC2=CC(=CN=C12)OC1=NC=NC2=CC3=C(C=C12)OCO3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 92 mg | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |